Dimethyldioctadecylammonium chloride

Descripción general

Descripción

El cloruro de dimetildioctadecilamonio es un compuesto orgánico clasificado como una sal de amonio cuaternario. Se caracteriza por un centro de nitrógeno sustituido con dos grupos metilo y dos grupos estearilo. Esta estructura confiere propiedades similares a las de un surfactante al compuesto, haciéndolo útil en diversas aplicaciones industriales y científicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cloruro de dimetildioctadecilamonio se puede sintetizar mediante la cuaternización de dimetilamina con cloruro de octadecilo. La reacción generalmente ocurre en un solvente orgánico como etanol o acetona, bajo condiciones de reflujo. La reacción general es la siguiente:

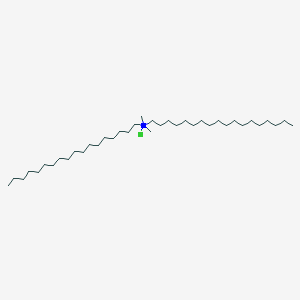

(C18H37)2N(CH3)2+C18H37Cl→(C18H37)2N(CH3)2Cl

Métodos de producción industrial

En entornos industriales, la producción de cloruro de dimetildioctadecilamonio a menudo involucra reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones controladas de temperatura y presión. Luego, el producto se purifica mediante cristalización o destilación para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The quaternary ammonium group enables displacement of the chloride ion via nucleophilic substitution:

General Reaction :

Key Features:

-

Nucleophiles : Hydroxide (OH⁻), bromide (Br⁻), or iodide (I⁻) ions readily substitute chloride .

-

Conditions : Reactions occur in polar solvents (e.g., ethanol) under reflux.

-

Products :

Phase Transfer Catalysis (PTC)

The compound acts as a phase transfer catalyst due to its amphiphilic structure:

Mechanism:

-

Ion Pair Formation : The cationic ammonium binds anions (e.g., CN⁻, MnO₄⁻) in aqueous phase.

-

Transfer to Organic Phase : The hydrophobic alkyl chains facilitate migration into organic solvents .

Documented Reactions:

| Reaction Type | Substrates | Outcome | Source |

|---|---|---|---|

| Oxidation of Alkenes | KMnO₄, Cyclohexene | Efficient dihydroxylation | |

| Nucleophilic Alkylation | 1-Bromooctane, NaOH | Increased yield of octane derivative |

Thermal Decomposition

Under elevated temperatures (>100°C), decomposition pathways emerge:

Observed Products:

Stability Factors:

-

pH Sensitivity : Stable in acidic conditions (pH 4–6) but decomposes at pH >10 .

-

Light/Heat Resistance : No significant degradation under UV light or moderate heating .

Environmental Degradation

Despite low biodegradability, abiotic processes contribute to breakdown:

Hydrolysis:

Photolysis:

Biochemical Interactions

DDAC disrupts biological membranes via electrostatic and hydrophobic interactions:

Key Effects:

-

Membrane Disruption : Binds to phospholipids, causing leakage of cellular contents .

-

ROS Induction : Generates reactive oxygen species (ROS) in bacterial cells at ≥50 µM .

Analytical Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation:

| m/z Value | Fragment Ion | Proposed Structure |

|---|---|---|

| 550.6 | [C₃₈H₈₀N]⁺ | Intact quaternary ammonium |

| 298.3 | [C₁₈H₃₇N(CH₃)₂]⁺ | Loss of one stearyl chain |

| 85.1 | [C₅H₁₁N]⁺ | Trimethylamine derivative |

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Sanitizers and Cleaners

One of the primary uses of dimethyldioctadecylammonium chloride is in the formulation of sanitizers and cleaners, particularly within the foodservice industry. It acts as an effective antimicrobial agent against a broad spectrum of microorganisms, making it suitable for disinfecting surfaces and equipment .

1.2 Corrosion Inhibition

This compound is also utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration, thus extending the lifespan of equipment .

1.3 Emulsifiers in Cosmetics

In personal care products, this compound serves as an emulsifier and conditioning agent, providing antistatic properties in hair conditioners and skin lotions . Its inclusion enhances the texture and stability of formulations.

Agricultural Applications

This compound has been explored for use as a fertilizer additive. Research indicates that it can improve nutrient uptake in plants when applied in controlled amounts . Its application rate is typically limited to 5 tons per hectare every three years to mitigate environmental impact.

Research Applications

3.1 Organic Synthesis

In organic chemistry, this compound acts as a phase transfer catalyst. It facilitates reactions between organic compounds and aqueous solutions by enhancing the solubility of reactants, thereby increasing reaction rates .

3.2 Environmental Studies

Studies have investigated the environmental fate of this compound, particularly its persistence and degradation in wastewater systems. Findings suggest that while it can be detected in effluents from industries using this compound, its biodegradability remains a concern due to its long-chain structure .

Case Study 1: Efficacy in Disinfection Protocols

A study conducted in commercial kitchens demonstrated that sanitizers containing this compound significantly reduced microbial load on surfaces compared to traditional cleaning agents. The results indicated a 99% reduction in bacterial counts within minutes of application, underscoring its effectiveness as a disinfectant .

Case Study 2: Environmental Impact Assessment

An environmental assessment focusing on wastewater treatment facilities revealed that this compound was present at concentrations averaging 214 µg/L in treated effluents. This study highlighted the need for monitoring and potential regulatory measures to manage its environmental impact effectively .

Data Summary Table

| Application Area | Specific Use | Concentration Range | Notable Findings |

|---|---|---|---|

| Sanitizers | Surface disinfectants | 0.1% - 5% | 99% reduction in microbial load |

| Corrosion Inhibition | Protective coatings for metals | Variable | Extends equipment lifespan |

| Personal Care Products | Emulsifier and conditioning agent | Variable | Improves texture and stability |

| Agricultural Fertilizers | Nutrient uptake enhancer | Up to 5 t/ha | Enhances plant growth under controlled conditions |

| Organic Synthesis | Phase transfer catalyst | Variable | Increases reaction rates |

| Environmental Monitoring | Wastewater contaminant | Average 214 µg/L | Requires regulatory oversight |

Mecanismo De Acción

El mecanismo por el cual el cloruro de dimetildioctadecilamonio ejerce sus efectos se basa principalmente en sus propiedades surfactantes. Las largas cadenas hidrofóbicas interactúan con las membranas lipídicas, interrumpiendo su estructura y provocando la lisis celular en los microorganismos. Esta interrupción se ve facilitada por el grupo amonio catiónico, que interactúa con los componentes cargados negativamente de la membrana celular .

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de dimetildioctadecilamonio: Estructura similar pero con un ion bromuro en lugar de cloruro.

Cloruro de didecildimetilamonio: Cadenas alquílicas más cortas (C10) en comparación con las cadenas C18 en el cloruro de dimetildioctadecilamonio.

Singularidad

El cloruro de dimetildioctadecilamonio es único debido a sus largas cadenas estearilo, que proporcionan propiedades surfactantes superiores en comparación con los compuestos con cadenas alquílicas más cortas. Esto lo hace particularmente efectivo en aplicaciones que requieren fuertes interacciones hidrofóbicas, como en suavizantes de telas y agentes antiestáticos .

Actividad Biológica

Dimethyldioctadecylammonium chloride (DDAC), also known as distearyldimonium chloride, is a quaternary ammonium compound widely recognized for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, applications in various fields, and relevant research findings related to DDAC.

DDAC is characterized as a cationic surfactant with a long hydrophobic hydrocarbon chain, which contributes to its antimicrobial efficacy. The primary mechanism by which DDAC exerts its biological effects involves:

- Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of bacterial cell membranes, leading to membrane disruption.

- Hydrophobic Interactions : The long hydrophobic tail integrates into the lipid bilayer, further destabilizing the membrane structure .

Biochemical Pathways

The disruption of the bacterial cell membrane results in:

- Leakage of cellular contents.

- Induction of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Applications in Biological and Medical Research

DDAC is utilized across various domains due to its effective antimicrobial properties:

- Antiseptics and Disinfectants : Commonly included in formulations for surface disinfectants, hand sanitizers, and antiseptic wipes. Its broad-spectrum activity makes it suitable for hospital settings and personal care products .

- Gene Delivery Systems : DDAC has been employed in gene therapy due to its ability to form complexes with DNA, enhancing cellular uptake and facilitating transfection .

- Immunological Studies : Research has indicated that DDAC can act as an adjuvant in vaccine formulations, enhancing immune responses against specific pathogens such as Neisseria meningitidis .

Toxicological Studies and Environmental Impact

Despite its beneficial applications, DDAC poses certain risks:

- Genotoxicity : Studies have shown that DDAC can induce moderate genotoxic effects in eukaryotic cells at environmentally relevant concentrations. This raises concerns about its release into wastewater systems and potential genetic damage to aquatic organisms .

- Bioaccumulation : Chronic toxicity studies indicate that while DDAC has low bioaccumulation potential, it can still affect benthic organisms when present in sediments .

Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of DDAC against various bacterial strains. Results indicated that DDAC exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 mg/L depending on the organism tested.

Study 2: Immunological Response

In a controlled animal study assessing the immunological effects of DDAC as an adjuvant, it was found that mice immunized with a combination of DDAC and Neisseria antigens produced higher antibody titers compared to controls receiving antigens alone. This suggests that DDAC can enhance vaccine efficacy through improved immune response .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 107-64-2 |

| Molecular Formula | C36H76NCl |

| Antimicrobial Activity | Broad-spectrum against bacteria/fungi |

| MIC Range | 0.1 - 10 mg/L |

| Toxicity (NOEC) | >5738 mg/kg (Lumbriculus variegatus) |

| Genotoxicity | Moderate effects at low concentrations |

Propiedades

IUPAC Name |

dimethyl(dioctadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZEXDLIUJMMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80NCl, C38H80ClN | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-21-2 (Parent) | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026771 | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Virtually insoluble in water., Solubility in water: none | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 88 °C): 0.84 g/cm³ | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Powder | |

CAS No. |

107-64-2 | |

| Record name | Distearyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talofloc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM9573ZX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.